Rilpivirine was developed by Janssen Pharmaceuticals and is marketed under various brand names, including Edurant. The compound is classified under the following categories:
The synthesis of rilpivirine hydrochloride involves several key steps, primarily focusing on the formation of the active pharmaceutical ingredient from various intermediates. The general synthetic route can be summarized as follows:
Rilpivirine hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 405.3 g/mol.
The primary chemical reaction involved in the synthesis of rilpivirine hydrochloride is the nucleophilic substitution reaction between two key intermediates:
This reaction is facilitated by heating in an appropriate solvent, which enhances the nucleophilicity of the amino group on one intermediate, allowing it to attack the electrophilic carbon on the other intermediate.
Rilpivirine acts by binding to the reverse transcriptase enzyme of HIV, inhibiting its ability to convert viral RNA into DNA. This action prevents the integration of viral DNA into the host cell genome, thereby halting viral replication. The mechanism can be summarized as follows:
Rilpivirine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and influence how the drug is administered .
Rilpivirine hydrochloride is primarily used in clinical settings for:
Rilpivirine’s core structure features a diarylpyrimidine (DAPY) scaffold engineered to maximize interactions with the HIV-1 reverse transcriptase (RT) non-nucleoside inhibitor binding pocket (NNIBP). This design incorporates:
Table 1: Key Binding Interactions of Rilpivirine in the NNIBP
| Residue | Interaction Type | Functional Impact |
|---|---|---|
| Lys101 (p66) | H-bond with pyrimidine-NH | Stabilizes closed RT conformation |
| Tyr181 (p66) | π-π stacking (left wing) | Preuces catalytic efficiency |
| Glu138 (p51) | Salt bridge disruption (E138K mutant) | Resistance mitigation |
| Pro236 (p66) | Hydrophobic packing (right wing) | Enhances solvent exposure tolerance |
The commercial synthesis of rilpivirine hydrochloride prioritizes stereoselective E-isomer formation due to its superior antiviral activity over the Z-isomer. Critical steps include:
Table 2: Evolution of Rilpivirine Synthetic Routes
| Step | Traditional Method | Optimized Method | Improvement |
|---|---|---|---|
| Intermediate 2 synthesis | Pd/C, acrylonitrile (toxic) | Pd(OAc)₂, acrylamide (low-toxicity) | Yield: 52% → 62% |
| Intermediate 3 synthesis | DME, methanethiol byproduct | Solvent-free fusion | Eliminates foul odor |
| Final coupling | NMP, 69 h, 68.6% yield | Microwave, ACN, 90 min, 71.4% yield | Purity >99%; E-isomer >99.3% |
Impurity control focuses on genotoxic acrylonitrile residues, isomeric impurities, and heavy metals:
Rilpivirine hydrochloride exhibits monoclinic (C2/c) polymorphism critical to formulation stability:
Table 3: Solid-State Properties of Rilpivirine Hydrochloride
| Property | Value | Analytical Method |
|---|---|---|
| Crystal system | Monoclinic | Synchrotron XRD |
| Space group | C2/c (#15) | [3] |
| Density | 1.3±0.1 g/cm³ | X-ray diffraction |
| Solubility (water) | <1 μg/mL | USP dissolution testing |
| Melting point | 245°C | Differential scanning calorimetry |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: